molecular formula C8H10N2O2 B1295676 4-Ethyl-2-nitroaniline CAS No. 3663-35-2

4-Ethyl-2-nitroaniline

Cat. No.: B1295676
CAS No.: 3663-35-2
M. Wt: 166.18 g/mol
InChI Key: RUQAPQLDPWSAQM-UHFFFAOYSA-N
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Description

4-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group at the fourth position and a nitro group at the second position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-nitroaniline can be synthesized through several methods:

    Nitration of 4-ethylaniline: This involves the nitration of 4-ethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

    Reduction of 4-ethyl-2-nitrobenzene: Another method involves the reduction of 4-ethyl-2-nitrobenzene using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound often involves the nitration of 4-ethylaniline due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

4-Ethyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation, forming 4-ethyl-1,2-diaminobenzene.

    Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the presence of the electron-donating amino group.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

    Electrophilic Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

    Reduction: 4-Ethyl-1,2-diaminobenzene.

    Electrophilic Substitution: Various halogenated, sulfonated, and nitrated derivatives.

    Oxidation: Nitroso and nitro derivatives.

Scientific Research Applications

4-Ethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-nitroaniline involves its interaction with various molecular targets and pathways:

    Reduction: The nitro group is reduced to an amino group, which can further participate in various biochemical reactions.

    Electrophilic Substitution: The amino group can activate the benzene ring towards electrophilic substitution, leading to the formation of various derivatives.

    Oxidation: The amino group can be oxidized to form reactive intermediates that can interact with other molecules.

Comparison with Similar Compounds

4-Ethyl-2-nitroaniline can be compared with other similar compounds, such as:

    4-Methyl-2-nitroaniline: Similar in structure but with a methyl group instead of an ethyl group. It has different physical and chemical properties due to the difference in alkyl group size.

    2-Nitroaniline: Lacks the ethyl group, leading to different reactivity and applications.

    4-Ethyl-1,2-diaminobenzene: The reduced form of this compound, with different chemical properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

IUPAC Name

4-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQAPQLDPWSAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290997
Record name 4-ethyl-2-nitroaniline
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-35-2
Record name 4-Ethyl-2-nitrobenzenamine
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Record name NSC 72325
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Record name NSC72325
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Record name 4-ethyl-2-nitroaniline
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Synthesis routes and methods I

Procedure details

To acetic anhydride (160 ml) at room temperature was added 4-ethylaniline (30 g) over 15 minutes with stirring. The mixture was cooled to 10° C. and concentrated nitric acid (45 ml) was added very slowly, keeping the reaction temperature to below 14° C. The mixture was warmed to room temperature over one hour, poured into ice-water and the resultant yellow solid was filtered off and dried. This was added to dioxan (100 ml), followed by 6M hydrochloric acid (100ml), the solution heated to 70° C. for 3 hr, poured into water, and 1M sodium hydroxide added until pH 10. The product was extracted into ethyl acetate which was then washed with water, brine, dried over magnesium sulphate and solvent removed under vacuum to give 4-ethyl-2-nitroaniline (28.4 g). δ (60 MHz CDCl3) 1.2 (3H, t, CH3), 2.5 (2H, q, CH2). 6.3 (2H. bs, NH2 ) and 6.6 to 7.8 (3H, m, ArH).
Quantity
45 mL
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ice water
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30 g
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160 mL
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Synthesis routes and methods II

Procedure details

4-Ethylaniline (15.0 g, 124 mmol) was carefully added to acetic anhydride (100 mL, 1.06 mol) that was pre-cooled to 0° C., and the mixture was warmed to rt over 30 min, then recooled to 0° C., and nitric acid (7.90 mL of a 70% v/v aq. solution, 124 mL) was added dropwise. After 30 min, the reaction mixture was quenched into an ice-water bath, the resulting slurry was filtered, and the filter cake was dried in vacuo. The crude solid product was dissolved in 6M HCl (100 mL) and dioxane (60 mL), and the resulting mixture was heated at 0° C. After 3 h, the reaction mixture was cooled to rt and concentrated in vacuo. The crude residue was suspended in EtOAc and neutralized via addition of 6N NaOH. The layers were separated, and the aq. layer was extracted with EtOAc. The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to afford the title compound, i-6a, m/z (ES) 167 (MH)+.
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15 g
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100 mL
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Synthesis routes and methods III

Procedure details

According to the method of synthesis for 2-amino-3-nitrotoluene (Organic Syntheses Collective Volume IV P.42-45) 6 g of 4- ethylaniline was added dropwise to 30 ml of acetic anhydride and then, the mixture was treated dropwise with 6.3 ml (100 m mol) of 70% nitric acid at 12°-13° C. After the mixture was stirred for some time at 10°-12° C., the reaction solution was poured into an ice water. Oily product was separated and heated with 15 ml of concentrated hydrochloric for one hour. The reaction solution was alkaline with dilute aqueous sodium hydroxide and then, partitioned with 100 ml of chloroform. The organic layer was washed with water and dried on anhydrous sodium sulfate. Removal of the solvent in vacuo gave 5.76 g (69.32%) of 4-ethyl-2-nitroaniline.
Quantity
6 g
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reactant
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6.3 mL
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[Compound]
Name
ice water
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30 mL
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Yield
69.32%

Synthesis routes and methods IV

Procedure details

Intermediate 180.1 (413 mg) in EtOH/water/conc. HCl (3:4:1) was refluxed for 12 h, then was diluted with EtOAc. The aqueous layer was made basic with sat. NaHCO3, then the layers were separated. The organic phase was washed with water and brine, dried (Na2SO4) and concentrated to afford 317 mg of Intermediate 180.2 as a brown/orange solid.
Quantity
413 mg
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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